molecular formula C5H8ClFO2S B15303516 rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride

rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride

Cat. No.: B15303516
M. Wt: 186.63 g/mol
InChI Key: SKSMWASLDSBCBB-RFZPGFLSSA-N
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Description

rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride: is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of a fluorine atom and a sulfonyl chloride group in the cyclopentane ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride typically involves the fluorination of a cyclopentane derivative followed by the introduction of the sulfonyl chloride group. One common method includes the reaction of cyclopentane with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions. The resulting fluorocyclopentane is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of microreactors can also be employed to achieve efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The fluorine atom in the cyclopentane ring can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

  • rac-(1R,3R)-3-aminomethyl-3-fluorocyclopentane-1-carboxylic acid hydrochloride
  • rac-(1R,3R)-3-phenylcyclobutane-1-sulfonyl chloride

Comparison: rac-(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group in the cyclopentane ring. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, rac-(1R,3R)-3-aminomethyl-3-fluorocyclopentane-1-carboxylic acid hydrochloride lacks the sulfonyl chloride group, which significantly alters its chemical behavior and applications. Similarly, rac-(1R,3R)-3-phenylcyclobutane-1-sulfonyl chloride has a phenyl group instead of a fluorine atom, leading to different reactivity and uses.

Properties

Molecular Formula

C5H8ClFO2S

Molecular Weight

186.63 g/mol

IUPAC Name

(1R,3R)-3-fluorocyclopentane-1-sulfonyl chloride

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)5-2-1-4(7)3-5/h4-5H,1-3H2/t4-,5-/m1/s1

InChI Key

SKSMWASLDSBCBB-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H](C[C@@H]1F)S(=O)(=O)Cl

Canonical SMILES

C1CC(CC1F)S(=O)(=O)Cl

Origin of Product

United States

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